molecular formula C13H18N2O2 B8396900 Ethyl pyruvate (3,4-dimethylphenylhydrazone)

Ethyl pyruvate (3,4-dimethylphenylhydrazone)

Cat. No.: B8396900
M. Wt: 234.29 g/mol
InChI Key: XXESGPFHPXDACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl pyruvate (3,4-dimethylphenylhydrazone) is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl pyruvate (3,4-dimethylphenylhydrazone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl pyruvate (3,4-dimethylphenylhydrazone) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-[(3,4-dimethylphenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C13H18N2O2/c1-5-17-13(16)11(4)14-15-12-7-6-9(2)10(3)8-12/h6-8,15H,5H2,1-4H3

InChI Key

XXESGPFHPXDACU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a manner analogous to that described in Example 4, 60.6 g 3,4-dimethylaniline were diazotized with 37.0 g sodium nitrite and reacted with 73.0 g ethyl 2-methyl-acetoacetate to give ethyl pyruvate (3,4-dimethylphenylhydrazone), which does not crystallize. A greater part of the dark brown impurities present can be removed by treatment of a solution of the hydrazone in ligroin with silica gel. After evaporation of the ligroin, the hydrazone (81.1 g; 49% of theory) was dissolved in ethanol and hydrogen chloride was passed in, with ice cooling, until the solution was saturated. While passing in further hydrogen chloride, the solution was heated under reflux for 15 minutes, whereafter the reaction mixture was cooled and filtered with suction. The filtrate was evaporated to dryness and the residue digested several times with warm ligroin. The ligroin was evaporated somewhat and cooled. The ester which thereby crystallized out (31.6 g; 42% of theory) was filtered off with suction and, for saponification, heated under reflux for one hour with 27 g potassium hydroxide in 230 ml methanol. Thereafter, the reaction mixture was cooled and filtered with suction. The filtrate was treated with active charcoal and thereafter evaporated to dryness. The residue was taken up in water, again clarified with active charcoal and acidified with hydrochloric acid. The product was filtered off with suction and recrystallized twice from isopropanol; the 4,5-dimethylindole-2-carboxylic acid obtained (3.6 g; 13% of theory) then has a melting point of 247°-250° C (decomp.).
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three

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